molecular formula C9H5BrFNO3 B2890044 5-Bromo-6-fluoro-N-methylisatoic anhydride CAS No. 1980053-79-9

5-Bromo-6-fluoro-N-methylisatoic anhydride

Cat. No.: B2890044
CAS No.: 1980053-79-9
M. Wt: 274.045
InChI Key: RSRWOAJJVFXSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

The synthesis of 5-Bromo-6-fluoro-N-methylisatoic anhydride typically involves the reaction of 5-bromo-6-fluoroisatoic anhydride with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-Bromo-6-fluoro-N-methylisatoic anhydride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-N-methylisatoic anhydride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-6-fluoro-N-methylisatoic anhydride include other halogenated isatoic anhydrides, such as:

  • 5-Chloro-6-fluoro-N-methylisatoic anhydride
  • 5-Bromo-6-chloro-N-methylisatoic anhydride
  • 5-Iodo-6-fluoro-N-methylisatoic anhydride

These compounds share similar chemical structures but differ in the specific halogen atoms present. The uniqueness of this compound lies in its specific combination of bromine and fluorine, which imparts distinct reactivity and potential biological activity .

Properties

IUPAC Name

6-bromo-5-fluoro-1-methyl-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO3/c1-12-5-3-2-4(10)7(11)6(5)8(13)15-9(12)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRWOAJJVFXSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C=C2)Br)F)C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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